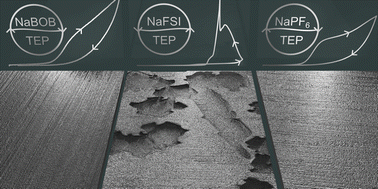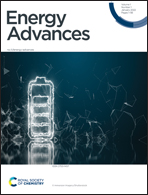Anodic dissolution of aluminum in non-aqueous electrolyte solutions for sodium-ion batteries†
Energy Advances Pub Date: 2023-11-23 DOI: 10.1039/D3YA00233K
Abstract
Anodic dissolution of aluminum (commonly called aluminum corrosion) is a potential issue in sodium-ion batteries. Herein, it is demonstrated how different sodium-ion battery electrolyte solutions affect this phenomenon. The type of electrolyte was critical for the presence of anodic dissolution, while the solvent appeared to alter the dissolution process.


Recommended Literature
- [1] Analytical Division Diary
- [2] Atom-economical, catalyst-free hydrosulfonation of densely functionalized alkenes: access to oxindole-containing sulfones†
- [3] A versatile strategy for the synthesis and mechanical property manipulation of networked biodegradable polymeric materials composed of well-defined alternating hard and soft domains†
- [4] Applications of magnetic and electromagnetic forces in micro-analytical systems
- [5] Molecular association induced by flow in solutions of some macromolecular polyelectrolytes
- [6] Nb and Zr modified MWW zeolites – characterisation and catalytic activity
- [7] Probing the excited-state chemical shifts and exchange parameters by nitrogen-decoupled amide proton chemical exchange saturation transfer (HNdec-CEST)†
- [8] Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling†
- [9] Tween20 surfactant effect on the electrocatalytic performance of porous carbon micro-spheres supported MnO2
- [10] Organophotocatalysis system of p/n bilayers for wide visible-light-induced molecular hydrogen evolution†

Journal Name:Energy Advances
Research Products
-
CAS no.: 174064-00-7
-
CAS no.: 101713-87-5
-
CAS no.: 134807-28-6









